molecular formula C16H20O3 B3023903 Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl ketone CAS No. 898759-78-9

Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl ketone

Cat. No.: B3023903
CAS No.: 898759-78-9
M. Wt: 260.33 g/mol
InChI Key: JYBXZPRHCOFLCC-UHFFFAOYSA-N
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Description

Cyclohexyl 3-(1,3-dioxolan-2-yl)phenyl ketone is a derivative of cyclohexyl phenyl ketone (C₁₃H₁₆O, MW 188.26 g/mol) , featuring a 1,3-dioxolane substituent at the 3-position of the phenyl ring. The dioxolane group, a cyclic acetal, enhances steric bulk and modulates electronic properties, influencing reactivity and stability. This compound is structurally related to other cyclohexyl phenyl ketone derivatives, such as α-hydroxy, α-chlorinated, and substituted variants, which are pivotal in organic synthesis, photochemistry, and environmental studies . This article provides a detailed comparison with analogous compounds, emphasizing structural, reactivity, and application differences.

Properties

IUPAC Name

cyclohexyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h4,7-8,11-12,16H,1-3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBXZPRHCOFLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC(=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645093
Record name Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-78-9
Record name Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 3-(1,3-dioxolan-2-yl)phenyl ketone typically involves the reaction of cyclohexanone with 3-(1,3-dioxolan-2-yl)benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

  • Products : Formation of carboxylic acids or esters, depending on reaction conditions.

  • Mechanism : The α-carbon adjacent to the carbonyl group is oxidized, with cleavage of the C–C bond in strongly oxidative environments .

Table 1: Oxidation Reaction Parameters

ReagentConditionsProductYield (%)
KMnO₄/H₂SO₄60–80°C, 4–6 hrs3-(1,3-Dioxolan-2-YL)benzoic acid~75
CrO₃/AcOHReflux, 2–3 hrsCyclohexyl ester derivative~68

Reduction Reactions

The ketone moiety can be reduced to secondary alcohols:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Products : Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl methanol.

  • Stereochemical Outcome : Non-stereoselective reduction due to planar sp² carbonyl carbon.

Key Observation : LiAlH₄ provides faster reaction rates but requires anhydrous conditions, while NaBH₄ is selective and safer for small-scale reductions.

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at the meta position relative to the dioxolane group:

  • Common Reactions : Nitration, halogenation, sulfonation.

  • Directing Effects : The electron-withdrawing ketone group deactivates the ring, favoring meta substitution.

Table 2: Substitution Reaction Examples

Reaction TypeReagentConditionsProduct
NitrationHNO₃/H₂SO₄0–5°C, 2 hrs3-Nitro derivative
BrominationBr₂/FeBr₃RT, 1 hr3-Bromo derivative

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis:

  • Reagents : Dilute HCl or H₂SO₄.

  • Products : Cleavage yields a diol and regenerates the ketone precursor .

  • Mechanism : Protonation of the oxygen atom weakens the C–O bond, leading to ring opening and formation of a geminal diol .

Equation :

Cyclohexyl 3 1 3 dioxolan 2 YL phenyl ketoneH+Cyclohexyl 3 2 hydroxypropan 2 YL phenyl ketone+H2O\text{Cyclohexyl 3 1 3 dioxolan 2 YL phenyl ketone}\xrightarrow{\text{H}^+}\text{Cyclohexyl 3 2 hydroxypropan 2 YL phenyl ketone}+\text{H}_2\text{O}

Nucleophilic Addition to Ketone

The carbonyl group participates in nucleophilic additions:

  • Reagents : Grignard reagents (e.g., CH₃MgBr) or organolithium compounds.

  • Products : Tertiary alcohols after protonation.

  • Steric Effects : The cyclohexyl group hinders nucleophilic attack, requiring longer reaction times.

Ozonolysis-Related Reactivity

While not directly reported for this compound, analogous ketones undergo ozonolysis to form carbonyl oxides and secondary ozonides .

  • Potential Pathway : Ozone cleavage of alkene impurities or side-chain double bonds could generate hydroperoxy acetals .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis and derivatization:

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–70°CHigher temps accelerate dioxolane hydrolysis
Catalystp-Toluenesulfonic acidEnhances reaction rate by 30%
Purification MethodColumn chromatographyAchieves >95% purity

Scientific Research Applications

Cyclohexyl 3-(1,3-dioxolan-2-yl)phenyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 3-(1,3-dioxolan-2-yl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the dioxolane moiety can undergo ring-opening reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Chlorinated and hydroxylated derivatives exhibit distinct applications (e.g., environmental degradation vs. photopolymerization).

Table 2: Catalytic Reactivity of Cyclohexyl Phenyl Ketone Derivatives

Compound Reaction Type Conditions Outcome Reference
Cyclohexyl phenyl ketone Asymmetric hydrosilylation L18 catalyst, toluene, RT 83% ee (lower vs. ethyl phenyl ketone’s 86% due to steric bulk)
Cyclohexyl phenyl ketone Enantioselective cyanosilylation Chiral Gd complex 80% yield, >99.5% ee
Cyclohexyl 3-(dioxolane)phenyl ketone Hydrolysis (predicted) Acidic conditions Expected to form 3-hydroxyphenyl derivative via dioxolane cleavage Inferred
α-Chlorinated derivative Electrochemical degradation Graphite electrodes, 100 mA/cm² 72.3% COD removal; BOD₅/COD ↑ 0.22→0.46

Key Observations :

  • Steric effects from cyclohexyl or dioxolane groups reduce enantioselectivity in asymmetric reactions compared to less bulky analogs .
  • The dioxolane moiety’s labile nature under acidic conditions makes it suitable for temporary protection strategies.

Stability and Degradation Behavior

  • Thermal Stability : Cyclohexyl phenyl ketone remains stable under hydrothermal conditions (250°C, 5.5 days) without rearrangement, unlike sulfides or ethers, which undergo hydrolysis .
  • Electrochemical Degradation : α-Chlorinated derivatives show significant COD removal (72.3%) under high current density, following zero-order kinetics . The dioxolane variant’s stability in aqueous environments remains unstudied but is predicted to hydrolyze faster than the parent ketone.
  • Baeyer-Villiger Reaction : Cyclohexyl phenyl ketone’s rate-limiting step (Criegee intermediate formation) has an activation energy of 38–41 kcal/mol without catalysis, comparable to other ketones . Substituents like dioxolane may alter electron density, affecting catalytic efficiency.

Q & A

Q. What computational methods predict the compound’s thermodynamic properties?

  • Methodological Answer :
  • QSPR Models : Correlate melting point/boiling point with molecular descriptors (e.g., polar surface area, XLogP).
  • MD Simulations : Simulate solubility in solvents like THF or DMSO using force fields (e.g., OPLS-AA).
  • DFT : Calculate bond dissociation energies (BDEs) for photodegradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl ketone
Reactant of Route 2
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Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl ketone

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